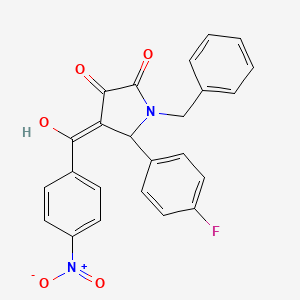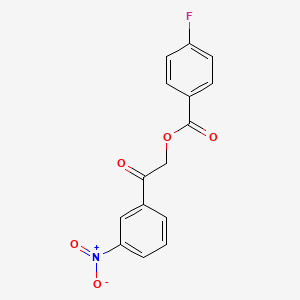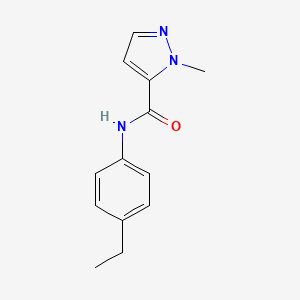![molecular formula C12H20N6O2S B5366206 2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)
2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in biomedical research. This compound is a member of the oxazolidinone class of antibiotics and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide is not fully understood. However, it has been suggested that this compound inhibits bacterial protein synthesis by binding to the 50S subunit of the ribosome. This binding prevents the formation of the initiation complex, which is essential for protein synthesis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and fungi. Furthermore, it has been reported to exhibit low toxicity towards mammalian cells. In addition, this compound has been shown to exhibit moderate anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide in lab experiments is its broad-spectrum antibacterial and antifungal activity. This compound can be used to study the mechanism of action of antibiotics and to develop new antibiotics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to develop new derivatives of this compound with improved solubility and activity. Furthermore, this compound can be used to develop new antibiotics that can be used to treat bacterial and fungal infections. Finally, this compound can be used to study the interaction between antibiotics and the ribosome, which can lead to the development of new antibiotics that target the ribosome.
Synthesemethoden
The synthesis of 2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromoethyl acetate in the presence of a base to give 2-(2-bromoethylthio)-1-methyl-1H-tetrazole-5-thiol. This compound is then reacted with 2-azepanone in the presence of a base to give the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide has shown potential application in biomedical research. This compound has been reported to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. In addition, it has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, which is a major global health concern. Furthermore, this compound has been reported to exhibit antifungal activity against various fungal species.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O2S/c1-17-12(14-15-16-17)21-9-6-13-10(19)11(20)18-7-4-2-3-5-8-18/h2-9H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTHCNXHMKGZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNC(=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5366126.png)

![4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5366135.png)
![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-2-(4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5366149.png)
![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)



![3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5366187.png)
![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5366199.png)
